(3'-Chlorobiphenyl-3-YL)amine
Overview
Description
“(3’-Chlorobiphenyl-3-YL)amine” is a chemical compound with the empirical formula C12H11Cl2N . It has a molecular weight of 240.13 .
Molecular Structure Analysis
The molecular structure of “(3’-Chlorobiphenyl-3-YL)amine” is represented by the SMILES string NC1=CC(C2=CC=CC(Cl)=C2)=CC=C1
. The InChI key for this compound is JEOZJBKHTNUXSQ-UHFFFAOYSA-N
.
Physical And Chemical Properties Analysis
“(3’-Chlorobiphenyl-3-YL)amine” is a solid . Its molecular weight is 240.13 , and its empirical formula is C12H11Cl2N .
Scientific Research Applications
Synthesis and Characterization
Complex Synthesis : Feng et al. (2000) synthesized a complex by condensing tris(2-aminoethyl)amine with 2,6-diformyl-4-chlorophenol, characterizing it through elemental analyses and spectroscopy, which provides insights into the potential of (3'-Chlorobiphenyl-3-yl)amine derivatives in coordinating with metal ions for various applications Feng et al., 2000.
Amination Reactions : The role of (3'-Chlorobiphenyl-3-yl)amine in amination reactions is highlighted in research by Grasa et al. (2001), who explored nucleophilic carbenes as catalyst modifiers in amination processes, showcasing the versatility of this compound in facilitating complex chemical reactions Grasa et al., 2001.
Material Science Applications
Polymer Science : Amirnasr et al. (2001) synthesized Co(III) complexes that include (3'-Chlorobiphenyl-3-yl)amine derivatives, studying their structures and potential applications in material science, particularly in the development of novel polymers and materials Amirnasr et al., 2001.
Photoredox Catalysis : Ociepa et al. (2018) developed a metal-free photoredox strategy for the formation of C(sp3)–C(sp) and C(sp3)–C(sp2) bonds using redox-activated primary amine derivatives, showcasing innovative applications in synthetic chemistry and material science Ociepa et al., 2018.
Environmental and Analytical Chemistry
- Environmental Sampling : Bagheri et al. (2008) utilized an amino-functionalized polymer synthesized from (3'-Chlorobiphenyl-3-yl)amine derivatives for headspace solid-phase microextraction of chlorophenols from environmental samples, demonstrating the compound's utility in analytical and environmental chemistry Bagheri et al., 2008.
Safety And Hazards
properties
IUPAC Name |
3-(3-chlorophenyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1-8H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRVJJBIJVHXOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373896 | |
Record name | 3'-Chloro[1,1'-biphenyl]-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3'-Chlorobiphenyl-3-YL)amine | |
CAS RN |
56763-55-4 | |
Record name | 3'-Chloro[1,1'-biphenyl]-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(3-chlorophenyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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